Bienvenue dans la boutique en ligne BenchChem!

N-(3-chloro-4-methoxyphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Medicinal Chemistry Chemical Biology Library Design

N-(3-chloro-4-methoxyphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide (CAS 1396886-60-4) is a fully synthetic, small-molecule heterocyclic compound (MF: C16H12ClN5O4; MW: 373.75 g/mol) featuring a 1,3-oxazole-4-carboxamide core substituted at the 2-position with a pyrazine-2-carboxamido moiety and N-linked to a 3-chloro-4-methoxyphenyl group. It is primarily supplied as a research-grade chemical (typical purity ≥95% by HPLC) for early-stage discovery and pre-clinical investigation.

Molecular Formula C16H12ClN5O4
Molecular Weight 373.75
CAS No. 1396886-60-4
Cat. No. B2525693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-methoxyphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
CAS1396886-60-4
Molecular FormulaC16H12ClN5O4
Molecular Weight373.75
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3)Cl
InChIInChI=1S/C16H12ClN5O4/c1-25-13-3-2-9(6-10(13)17)20-15(24)12-8-26-16(21-12)22-14(23)11-7-18-4-5-19-11/h2-8H,1H3,(H,20,24)(H,21,22,23)
InChIKeyRSKQXKSSMZMTLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-chloro-4-methoxyphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide (CAS 1396886-60-4) for Research Procurement: Core Identity & Structural Profile


N-(3-chloro-4-methoxyphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide (CAS 1396886-60-4) is a fully synthetic, small-molecule heterocyclic compound (MF: C16H12ClN5O4; MW: 373.75 g/mol) featuring a 1,3-oxazole-4-carboxamide core substituted at the 2-position with a pyrazine-2-carboxamido moiety and N-linked to a 3-chloro-4-methoxyphenyl group [1]. It is primarily supplied as a research-grade chemical (typical purity ≥95% by HPLC) for early-stage discovery and pre-clinical investigation . As of mid-2026, no peer-reviewed primary pharmacology, target engagement, or in vivo efficacy data have been deposited in PubMed or publicly accessible patent exemplification for this specific CAS entry.

Procurement Risk for N-(3-chloro-4-methoxyphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide: Why In-Class Analogs Cannot Be Interchanged Without Data


Oxazole-4-carboxamide derivatives are not functionally interchangeable; subtle variations in the N-aryl and 2-amido substituents can redirect kinase selectivity, flip binding modes, or abolish cellular permeability. The target compound's specific combination—a pyrazine-2-carboxamido hydrogen-bond network coupled with a 3-chloro-4-methoxyphenyl hydrophobic motif—is designed for a defined pharmacophore space distinct from oxazoles bearing simple benzyl, thiazole, or furan groups [1]. Without direct head-to-head potency, selectivity, or ADME data against a named comparator, substituting a generic analog risks false negatives in screening campaigns or invalid structure-activity relationship (SAR) conclusions . Procurement decisions must therefore rely on structural exactness until differential bioactivity is experimentally established.

Quantitative Differentiation Evidence for N-(3-chloro-4-methoxyphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide in Research Selection


Structural Uniqueness Score vs. Closest Commercial Oxazole Analogs

The target compound possesses a distinct topological pharmacophore compared to the most structurally similar commercially available analogs. A 2D similarity search against the PubChem database (Tanimoto coefficient ≥0.85) returns no exact match with the combined pyrazine-2-carboxamido and 3-chloro-4-methoxyphenyl architecture [1]. The closest in-class analog, N-(furan-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide, replaces the 3-chloro-4-methoxyphenyl group with a furan-2-ylmethyl moiety, altering both hydrogen-bond potential and lipophilicity . This structural divergence is expected to yield a distinct selectivity profile in kinase and bromodomain assays.

Medicinal Chemistry Chemical Biology Library Design

Computed Physicochemical Property Profile vs. Drug-Likeness Benchmarks

The compound's computed physicochemical properties position it in a favorable oral drug-like space, compliant with Lipinski's Rule of Five (MW 373.75 <500; HBD 2 ≤5; HBA 7 <10; XLogP3 1.5 ≤5) and Veber's criteria (rotatable bonds 5 <10; TPSA 124 Ų <140) [1]. Compared to a simpler oxazole analog, N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide (MW ~308, XLogP ~2.5), the target compound has a lower logP and higher TPSA, indicating enhanced aqueous solubility potential and reduced CNS penetration risk—an important differentiation for peripheral target programs.

ADME Prediction Lead Optimization Fragment-Based Design

Purity and Supply Chain Reproducibility as Selection Factor

The compound is offered by a major global supplier at a claimed purity of ≥95% (HPLC), with batch-specific QC documentation available upon request . While formal inter-lot variability data are not publicly accessible, the availability of a dedicated catalog number (CM1006409) and inventory tracking indicates a defined supply chain suitable for iterative SAR studies, as opposed to custom-synthesized one-off batches where purity and impurity profiles may vary significantly.

Chemical Procurement Assay Reproducibility Quality Control

Recommended Procurement Scenarios for N-(3-chloro-4-methoxyphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide


Kinase Selectivity Panel Screening of Pyrazine-Oxazole Hybrid Chemotypes

The compound's unique pyrazine-2-carboxamido pharmacophore, as evidenced by its low structural similarity to common oxazole libraries [1], makes it a suitable probe for broad kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify novel hinge-binding motifs. Positive hits can then be benchmarked against established Syk or IRAK4 inhibitors.

Hit-to-Lead Optimization Starting Point for Inflammatory or Autoimmune Targets

Its favorable computed ADME profile (XLogP3 1.5, TPSA 124 Ų) [2] supports oral bioavailability potential, making it a rational starting scaffold for lead optimization programs targeting peripheral kinases involved in inflammation, assuming initial biochemical potency is confirmed in-house.

Chemical Probe for Epigenetic Reader Domain Screening

The chloro-methoxyphenyl motif and oxazole core are reminiscent of known bromodomain and methyl-lysine reader ligands. The compound can be included in differential scanning fluorimetry (DSF) or AlphaScreen panels to assess engagement with BRD4, CBP, or other epigenetic reader proteins, with the understanding that target engagement data are not yet available.

Negative Control or Scaffold-Hopping Partner in SAR-by-Catalog Exercises

Given the absence of published bioactivity data, the compound can serve as a structurally mismatched negative control in assays where a related active oxazole is used, or as a scaffold-hopping template to explore whether the pyrazine-2-carboxamido group confers activity in a pre-defined biochemical assay.

Quote Request

Request a Quote for N-(3-chloro-4-methoxyphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.